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Technical Support Center: Optimizing (+)-SHIN1 Concentration for Cell Growth Inhibition

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Compound of Interest		
Compound Name:	(+)-SHIN1	
Cat. No.:	B10818792	Get Quote

Welcome to the technical support center for **(+)-SHIN1**, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **(+)-SHIN1** for cell growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (+)-SHIN1?

A1: **(+)-SHIN1** is a pyrazolopyran derivative that acts as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is critical for the one-carbon (1C) metabolic pathway, catalyzing the conversion of serine to glycine and a one-carbon unit carried by tetrahydrofolate.[3] By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** depletes the cellular pool of one-carbon units, which are essential for the synthesis of purines and thymidylate, key components of DNA and RNA.[4][5] This disruption of nucleotide synthesis ultimately leads to the inhibition of cell growth and proliferation.

Q2: What is the difference between (+)-SHIN1 and its inactive enantiomer, (-)-SHIN1?

A2: **(+)-SHIN1** is the biologically active enantiomer that potently inhibits SHMT1 and SHMT2. In contrast, (-)-SHIN1 is the inactive enantiomer and does not significantly inhibit cell growth at comparable concentrations. It is crucial to use the active **(+)-SHIN1** enantiomer for cell growth inhibition experiments.



Q3: In which solvent should I dissolve and store (+)-SHIN1?

A3: For in vitro experiments, **(+)-SHIN1** can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil may be required.

Q4: What is a typical effective concentration range for (+)-SHIN1 in cell culture?

A4: The effective concentration of **(+)-SHIN1** can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from nanomolar to micromolar concentrations. For example, in HCT-116 colon cancer cells, the IC50 is approximately 870 nM, while in SHMT2 deletion HCT-116 cells, it is less than 50 nM. B-cell malignancies have shown particular sensitivity to **(+)-SHIN1**. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Suggested Solution
No or low inhibition of cell growth	Inactive compound: The (-)- SHIN1 enantiomer may have been used.	Ensure you are using the active (+)-SHIN1 enantiomer.
Suboptimal concentration: The concentration of (+)-SHIN1 may be too low for the specific cell line.	Perform a dose-response curve (e.g., from 10 nM to 10 μM) to determine the IC50 for your cell line.	
Cell line resistance: Some cell lines may have intrinsic resistance mechanisms.	Consider using cell lines known to be sensitive to SHMT inhibition, such as certain B- cell lymphomas.	
Compound degradation: Improper storage or handling may have led to the degradation of (+)-SHIN1.	Prepare fresh stock solutions from powder and store them properly at -20°C or -80°C.	
Cell growth is rescued after treatment	Metabolic rescue: The cell culture medium may contain high levels of downstream metabolites that bypass the effect of SHMT inhibition.	The effects of (+)-SHIN1 can be rescued by the addition of formate, which provides an alternative source of one-carbon units. In some cases, glycine supplementation may also be necessary.
Inconsistent results between experiments	Variability in cell plating: Inconsistent cell numbers at the start of the experiment.	Ensure accurate and consistent cell seeding density across all wells and experiments.
Variability in drug preparation: Inconsistent dilution of the (+)- SHIN1 stock solution.	Prepare fresh dilutions for each experiment from a well-characterized stock solution.	
Toxicity in control (DMSO-treated) cells	High DMSO concentration: The final concentration of	Ensure the final DMSO concentration does not exceed



DMSO in the cell culture medium is too high.

a level that is toxic to your cells (typically <0.5%).

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of **(+)-SHIN1** in various contexts.

Table 1: In Vitro Inhibitory Activity of (+)-SHIN1

Target	Assay Type	IC50 (nM)	Reference
Human SHMT1	Enzymatic Assay	5	
Human SHMT2	Enzymatic Assay	13	_

Table 2: Cellular Growth Inhibition by (+)-SHIN1

Cell Line	Cell Type	IC50	Reference
HCT-116	Colon Cancer	870 nM	
HCT-116 (SHMT2 deletion)	Colon Cancer	< 50 nM	
8988T	Pancreatic Cancer	< 100 nM	-
BIU-87	Bladder Cancer	~1 µM	_
Molt4	T-cell Acute Lymphoblastic Leukemia	Not specified, but effective at μM concentrations	-

Experimental Protocols

Protocol 1: Determination of IC50 for (+)-SHIN1 using a Cell Proliferation Assay (e.g., CCK-8 or MTT)

· Cell Seeding:



- \circ Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
- Preparation of (+)-SHIN1 Dilutions:
 - Prepare a 10 mM stock solution of (+)-SHIN1 in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 μM. Include a DMSO-only control.
- Cell Treatment:
 - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-SHIN1 or DMSO control.
 - o Incubate the plate for 48-72 hours.
- Cell Viability Assessment:
 - $\circ~$ Add 10 μL of Cell Counting Kit-8 (CCK-8) solution or 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT after solubilizing formazan crystals).
- Data Analysis:
 - Calculate the percentage of cell viability relative to the DMSO-treated control cells.
 - Plot the percentage of viability against the log of the (+)-SHIN1 concentration and fit a
 dose-response curve to determine the IC50 value.

Protocol 2: Formate Rescue Experiment

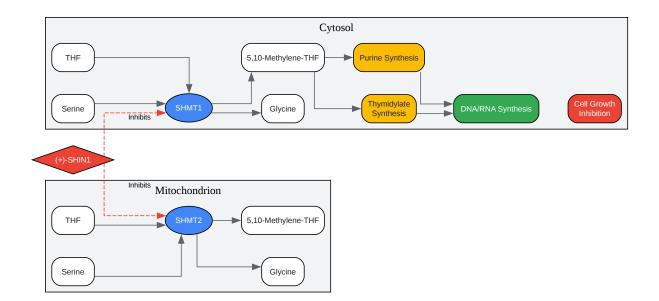
Cell Seeding and Treatment:



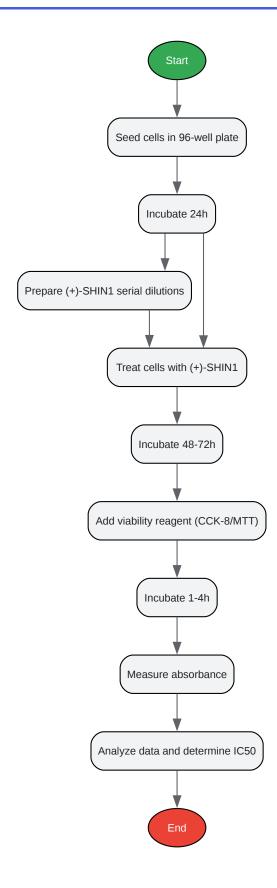
- Follow steps 1-3 from Protocol 1.
- Prepare an additional set of **(+)-SHIN1** dilutions containing 1 mM sodium formate.
- Cell Viability Assessment and Data Analysis:
 - Follow steps 4 and 5 from Protocol 1 for both sets of treatments (with and without formate).
 - Compare the IC50 values to determine if formate can rescue the anti-proliferative effects
 of (+)-SHIN1. A significant increase in the IC50 in the presence of formate indicates ontarget activity.

Visualizations

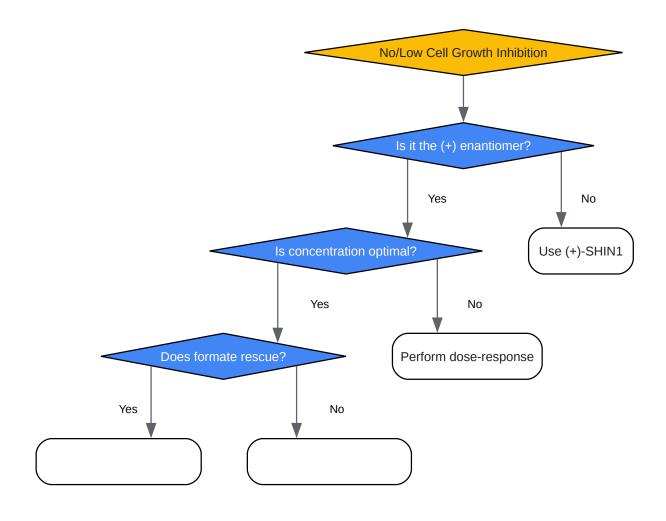












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